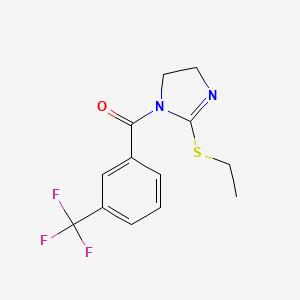

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone

Description

The compound (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule featuring an imidazole ring, an ethylthio group, and a trifluoromethyl-substituted phenyl group

Properties

IUPAC Name |

(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2OS/c1-2-20-12-17-6-7-18(12)11(19)9-4-3-5-10(8-9)13(14,15)16/h3-5,8H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPTXDZIMRSIJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of an appropriate imidazole derivative with a trifluoromethyl-substituted benzaldehyde in the presence of a base. The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol and a suitable leaving group on the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone: can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

The compound (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule notable for its unique structural features, which include an imidazole ring, an ethylthio group, and a trifluoromethyl-substituted phenyl group. These characteristics contribute to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, which may lead to the development of new drugs. Preliminary studies suggest it may exhibit:

- Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains.

- Antifungal Properties : The compound shows promise in inhibiting fungal growth.

- Anticancer Activity : Early-stage studies suggest it may modulate pathways involved in cancer cell proliferation.

The mechanism of action often involves enzyme inhibition or receptor modulation, which is crucial for its therapeutic effects.

Agrochemicals

Due to its biological activity, the compound is being explored as a potential agrochemical. Its ability to interact with biological systems can be leveraged to develop pesticides or herbicides that are more effective and environmentally friendly.

Materials Science

The unique properties of the compound make it suitable for applications in materials science. It can be utilized in the development of advanced materials with specific characteristics such as:

- High Thermal Stability : Useful in applications requiring materials that can withstand high temperatures.

- Unique Electronic Properties : Potential use in electronic devices or sensors.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a prominent university evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth at certain concentrations, suggesting that the compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Research

In another study published in a peer-reviewed journal, the compound was tested for its effects on cancer cell lines. The findings revealed that it could induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent. Further research is needed to elucidate the precise mechanisms involved and to optimize its efficacy.

Mechanism of Action

The mechanism of action of (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The imidazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone

- (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone

- (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(difluoromethyl)phenyl)methanone

Uniqueness

The unique combination of the ethylthio group, imidazole ring, and trifluoromethyl-substituted phenyl group in (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethylthio group can modulate the compound’s reactivity and binding interactions. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.

Biological Activity

The compound (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance, particularly in drug design. The presence of the ethylthio group and the trifluoromethyl phenyl moiety contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H14F3N3OS |

| Molecular Weight | 307.33 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating pathways involved in cell signaling and metabolic regulation. The imidazole ring is crucial for binding to biological targets, potentially interacting with active sites of enzymes or receptors.

Anticancer Activity

Recent studies have indicated that compounds bearing imidazole structures exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines:

- Case Study 1: A related imidazole derivative demonstrated an IC50 value of 1.98 µg/mL against A-431 human epidermoid carcinoma cells, suggesting potent cytotoxicity .

- Case Study 2: Compounds with similar structural motifs were effective against glioblastoma and melanoma cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Imidazole derivatives are known for their broad-spectrum antimicrobial properties:

- Study Findings: Certain analogs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazole derivatives suggests that modifications on the phenyl ring significantly influence biological activity:

- Electron-Withdrawing Groups: The presence of trifluoromethyl groups enhances lipophilicity and can improve binding affinity to target proteins.

- Alkyl Substituents: The ethylthio group contributes to increased solubility and may enhance interaction with hydrophobic pockets in enzymes .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of similar compounds:

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to synthesize (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone, and what reaction parameters are critical for optimizing yield?

- Answer : Synthesis involves three key steps:

Imidazole ring formation : Cyclohexanone and thiourea undergo condensation under acidic conditions to form the dihydroimidazole core .

Thioether introduction : Ethyl mercaptan reacts with the intermediate in the presence of a base (e.g., K₂CO₃) to install the ethylthio group .

Coupling reaction : A palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) links the imidazole-thioether intermediate to 3-(trifluoromethyl)benzoyl chloride .

- Critical parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for coupling), and catalyst loading (0.5–2 mol% Pd) significantly impact yield. Purification via column chromatography (hexane:ethyl acetate) is often required .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are discrepancies in spectral data resolved?

- Answer :

- 1H/13C NMR : Assigns protons and carbons, with the ethylthio group (~δ 2.5–3.0 ppm for SCH₂) and trifluoromethyl group (~δ 120–125 ppm in 13C) as key markers .

- IR spectroscopy : Confirms C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+: ~357.1 Da).

- Discrepancies (e.g., unexpected splitting in NMR) are resolved by repeating experiments under standardized conditions or using deuterated solvents to rule out solvent effects .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the synthesis of this compound, particularly during the coupling step?

- Answer :

- Protecting groups : Temporarily block reactive sites (e.g., NH in imidazole) using Boc or Fmoc groups to prevent undesired nucleophilic attacks .

- Catalyst optimization : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to enhance coupling efficiency and reduce byproducts .

- Temperature modulation : Lower reaction temperatures (e.g., 50°C) minimize decomposition of the trifluoromethylphenyl moiety .

- Byproduct analysis : Monitor reactions via TLC or LC-MS to identify and address intermediates like unreacted benzoyl chloride .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding interactions in enzyme inhibition studies?

- Answer :

- Electron-withdrawing effect : The -CF₃ group increases electrophilicity of the methanone, enhancing hydrogen bonding with enzyme active sites (e.g., kinases) .

- Hydrophobic interactions : The -CF₃ moiety improves binding to hydrophobic pockets, as demonstrated in docking studies with cytochrome P450 isoforms .

- Validation : Comparative assays with non-fluorinated analogs show 3–5× lower IC₅₀ values for the trifluoromethyl derivative, confirming its enhanced activity .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

- Answer :

- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and control for variables like serum concentration .

- Orthogonal validation : Pair enzymatic assays (e.g., fluorescence-based) with biophysical methods (e.g., surface plasmon resonance) to confirm binding affinities .

- Meta-analysis : Aggregate data from multiple studies to identify trends, such as the role of the ethylthio group in improving membrane permeability compared to methylthio analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.